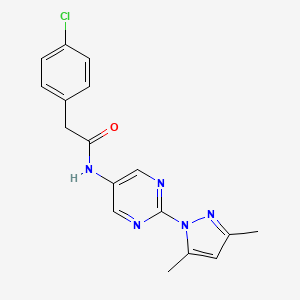![molecular formula C14H10N2 B2474319 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile CAS No. 4949-02-4](/img/structure/B2474319.png)
2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions : A derivative of this compound, N-(cyano(naphthalen-1-yl)methyl)benzamide, was synthesized for the colorimetric sensing of fluoride anions. The compound exhibited a drastic color transition in response to fluoride anion, useful for naked-eye detection in solution. This sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Liquid Chromatographic Determination of Carboxylic Acids : Another derivative, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, was used for ultraviolet and fluorescent detection in liquid chromatography for the determination of carboxylic acids. This reagent is stable and reacts quickly with carboxylate potassium salts, demonstrating its utility in analytical chemistry (Yasaka et al., 1990).
Photoreactions and Photophysical Properties : Studies have explored the photoreactions and photophysical properties of related compounds. For example, the photochemical reactions of 1,2-dicyanonaphthalene with alkenes and dienes in acetonitrile were studied, revealing insights into the reaction mechanisms and product yields depending on solvent composition (Kubo et al., 1999).
Synthesis and Characterization of Derivatives : Research has also focused on the synthesis and characterization of various derivatives of this compound. One study described the preparation of 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand and its metal ion complexes, with an emphasis on their antibacterial properties (Al-amery, 2016).
Photocatalytic Oxidation Studies : In another application, the photocatalytic oxidation of naphthalene using titanium dioxide in acetonitrile-water solutions was investigated. This study provided insights into the oxidation products and reaction mechanisms, demonstrating the potential of photocatalytic processes in environmental applications (Ohno et al., 2003).
Fluorescence Detection of Free Radicals : The compound has also been utilized in the development of methods for detecting free radicals. A study demonstrated the use of a naphthalene derivative for the fluorescence detection of radical scavenging reactions, highlighting its potential in free radical research (Gerlock et al., 1990).
Eigenschaften
IUPAC Name |
2-[6-(cyanomethyl)naphthalen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWVWBONNSEWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C=C1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)


![2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2474245.png)
![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)




![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)
